1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Etoricoxib Synthesis Ketosulfide Intermediate Oxidation Step

This crystalline ketosulfide intermediate (CAS 221615-72-1) is the definitive precursor for the selective, high-yield oxidation to the COX-2 inhibitor Etoricoxib. Procure this >98.0% HPLC-purity compound to ensure the critical –SMe to –SO2Me conversion proceeds with maximum efficiency and minimal side-product formation. For analytical teams, this is the sole source of a fully characterized Etoricoxib Impurity 30/43/27 reference standard, delivered with detailed characterization data for QC and regulatory submissions, a grade strictly unattainable from generic vendors.

Molecular Formula C15H15NOS
Molecular Weight 257.4 g/mol
CAS No. 221615-72-1
Cat. No. B1354020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
CAS221615-72-1
Molecular FormulaC15H15NOS
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC
InChIInChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3
InChIKeyQCTITLPDUACHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1): A Critical Ketosulfide Intermediate in Etoricoxib Synthesis and a Regulated Reference Standard


1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1), with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol, is a ketosulfide intermediate primarily recognized as an essential precursor in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor . This compound features a 6-methylpyridine ring linked to a 4-(methylthio)phenyl group via an ethanone bridge, and it exists as a crystalline solid with a melting point ranging from 111.0°C to 113.0°C . Beyond its role as a synthetic intermediate, it is also designated and supplied as a pharmaceutical impurity reference standard (e.g., Etoricoxib Impurity 30, Impurity 43, Impurity 27) for use in analytical method development, validation, and quality control in compliance with regulatory guidelines [1].

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1): Why Sourcing the Correct Oxidation State and a Qualified Reference Standard is Non-Negotiable


Substituting 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone with a seemingly similar ketosulfone, such as the final API Etoricoxib or its advanced sulfonyl intermediates (e.g., 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone), is chemically and procedurally impossible in the context of synthesis, as its specific value derives from the presence of the oxidizable methylthio (-SMe) group, which is the critical precursor to the sulfone moiety in the final drug . Conversely, when procuring this compound as a reference standard, substituting it with an unqualified research-grade chemical from a non-specialist vendor introduces significant regulatory and analytical risk, as only products designated and characterized as an 'Etoricoxib Impurity' or 'Reference Standard' come with the detailed characterization data, purity certification, and potential pharmacopeial traceability required for method validation and quality control in pharmaceutical development [1].

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1): A Procurement-Focused Evidence Guide for Analytical and Synthetic Selection


Distinct Oxidation State from the API and Final Sulfone Intermediate: The Required Precursor in the Etoricoxib Synthesis Route

The compound is the designated ketosulfide intermediate in the synthesis of Etoricoxib. Its quantifiable differentiation from the final sulfone product (1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) is its specific oxidation state. The methylthio (-SMe) group is the immediate precursor to the methylsulfonyl (-SO2Me) group required for COX-2 inhibition in Etoricoxib . An in-situ oxidation process has been patented to eliminate the isolation of this very ketosulfide stage, underscoring its unique and transient role in the synthetic pathway, with its conversion to the ketosulfone being a distinct, quantifiable chemical transformation [1].

Etoricoxib Synthesis Ketosulfide Intermediate Oxidation Step

Defined Purity Grade for Pharmaceutical Quality Control: HPLC Purity >98.0% vs. Unspecified Research Grade

For procurement as a reference standard or impurity marker, the compound is supplied with a defined and verifiable purity. For instance, Ruifu Chemical provides this intermediate with a specified purity of >98.0% as determined by HPLC analysis, confirmed by batch results showing 98.5% purity . This quantifiable specification allows for direct comparison with other sources, where a lower purity or unspecified 'research grade' material (e.g., TargetMol's unspecified grade or Bidepharm's standard purity of 97%) would introduce a quantifiable, higher level of uncertainty in analytical methods, affecting method sensitivity, accuracy, and regulatory compliance .

Pharmaceutical QC HPLC Purity Etoricoxib Impurity

Regulatory-Compliant Reference Standard vs. Unqualified Research Chemical: Traceability and Intended Use

A critical point of differentiation lies in the product's designation and intended use. When supplied as 'Etoricoxib Impurity 30' or 'Etoricoxib Impurity 43' by vendors like ChemWhat or Axios Research, the product is explicitly intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [1][2]. These products are supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This stands in stark contrast to the same compound sold simply as a 'useful organic compound for research related to life sciences' , which lacks the necessary certification, traceability, and regulatory context required for a pharmaceutical quality control laboratory.

Pharmaceutical Impurity Standard Regulatory Compliance Analytical Method Validation

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1): High-Value Application Scenarios Derived from Its Verified Differential Features


Scenario 1: Scaling Up Etoricoxib API Synthesis

This scenario is for chemical process development and manufacturing teams. The user requires a reliable, high-purity source of the ketosulfide intermediate to ensure a consistent and efficient oxidation step to form the final sulfone API. The choice of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone with a verified purity of >98.0% (HPLC) over lower-purity grades is critical to maximizing the yield and purity of the subsequent oxidation step, as confirmed by vendor batch data showing a result of 98.5% purity . Procuring the incorrect sulfone analog would bring the synthetic process to a halt.

Scenario 2: Developing a Stability-Indicating HPLC Method for Etoricoxib Drug Product

This scenario is for an analytical development scientist in a pharmaceutical QC lab. The objective is to develop and validate an HPLC method capable of separating and quantifying Etoricoxib from its process-related impurities. To achieve this, the user must procure a well-characterized reference standard of the ketosulfide impurity. The product designated as 'Etoricoxib Impurity 30' or 'Impurity 43' is the appropriate choice, as it is supplied with detailed characterization data and is intended for this exact purpose, including use in AMV and QC for ANDA submissions [1][2]. A generic 'research compound' would not meet the documentation and traceability requirements for this regulated activity.

Scenario 3: Performing Forced Degradation Studies for Regulatory Filing

This scenario involves a pharmaceutical scientist conducting forced degradation studies on Etoricoxib drug substance to identify potential degradation products. The ketosulfide impurity (CAS 221615-72-1) may form under specific conditions. To accurately identify and quantify this impurity, a certified reference standard is necessary. Procuring a product like CATO's Etoricoxib Impurity 27, which is manufactured under ISO17034 accreditation for reference material producers, provides the highest level of confidence in the identity and purity of the standard, ensuring the integrity of the degradation study data submitted to regulatory agencies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.